pp5'A2'p5'A2'p5'A
Description
pp5'A2'p5'A2'p5'A (often referred to as 2-5A) is a 2'-5'-linked oligoadenylate trimer with a diphosphate group at the 5' terminus. It is a critical component of the interferon-induced antiviral pathway, where it activates RNase L to degrade viral RNA . Structurally, it consists of three adenosine residues connected by 2'-5' phosphodiester bonds, distinguishing it from canonical 3'-5' RNA linkages. The diphosphate variant (this compound) is less commonly studied than its triphosphate counterpart (pthis compound) but shares functional similarities in some contexts .
Properties
CAS No. |
84824-01-1 |
|---|---|
Molecular Formula |
C30H36Br3N15O22P4 |
Molecular Weight |
1322.3 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-amino-8-bromopurin-9-yl)-2-[2-[(2S,3S,4R,5R)-5-(6-amino-8,8-dibromo-7H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]-3-[(2R,3R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-2,3-dihydrofuran-2-yl]-2-[hydroxy(phosphonooxy)phosphoryl]oxypropyl]-4-hydroxyoxolan-3-yl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C30H36Br3N15O22P4/c31-28-44-10-20(35)38-4-41-23(10)47(28)26-16(53)17(67-73(60,61)69-71(54,55)56)8(65-26)2-29(68-74(62,63)70-72(57,58)59,1-7-12(49)14(51)25(64-7)46-6-43-9-19(34)37-3-40-22(9)46)18-13(50)15(52)27(66-18)48-24-11(45-30(48,32)33)21(36)39-5-42-24/h3-8,12-13,15-18,26-27,45,49-53H,1-2H2,(H,60,61)(H,62,63)(H2,34,37,40)(H2,35,38,41)(H2,36,39,42)(H2,54,55,56)(H2,57,58,59)/t7-,8-,12-,13+,15-,16-,17-,18+,26-,27-,29?/m1/s1 |
InChI Key |
MLVFFFFBBPSDMP-IYSFOZBBSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C(N2)(Br)Br)C3C(C(C(O3)C(CC4C(C(C(O4)N5C6=NC=NC(=C6N=C5Br)N)O)OP(=O)(O)OP(=O)(O)O)(CC7C(C(=C(O7)N8C=NC9=C(N=CN=C98)N)O)O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C(N2)(Br)Br)[C@H]3[C@@H]([C@@H]([C@H](O3)C(C[C@@H]4[C@H]([C@H]([C@@H](O4)N5C6=NC=NC(=C6N=C5Br)N)O)OP(=O)(O)OP(=O)(O)O)(C[C@@H]7[C@H](C(=C(O7)N8C=NC9=C(N=CN=C98)N)O)O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C(N2)(Br)Br)C3C(C(C(O3)C(CC4C(C(C(O4)N5C6=NC=NC(=C6N=C5Br)N)O)OP(=O)(O)OP(=O)(O)O)(CC7C(C(=C(O7)N8C=NC9=C(N=CN=C98)N)O)O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Synonyms |
2',5'-oligoadenyl-5'-diphosphate 2-5A core 5'-diphosphate pp5'A2'p5'A2'p5'A |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural and Functional Analogues
The following table summarizes key structural analogs and their biological activities:

*Diphosphate retains ~80% activity of triphosphate in cell-free systems but shows variability in intact cells .
2.2 Key Findings
Phosphorylation State: The triphosphate (ppp5') form is the most potent, activating RNase L at subnanomolar concentrations. The diphosphate (pp5') variant retains ~80% activity in vitro but requires higher concentrations in intact cells due to reduced stability . The core structure (A2'p5'A2'p5'A) is inactive, emphasizing the necessity of 5'-phosphates for RNase L binding .
Substitutions and Modifications: Brominated Analogs: pp5’A2’p5’A2’p5’(brsA) exhibits a 10-fold increase in RNase L activation due to enhanced binding affinity from anti-orientation of the brominated base . Cordycepin Analogs: Substitution with 3'-deoxyadenosine reduces potency by 10–100-fold, attributed to impaired endonuclease activation and faster degradation .
Stability and Cellular Activity :
- Parent 2-5A (ppp5') is transiently active due to rapid hydrolysis by phosphodiesterases .
- Phosphoramidate derivatives and brominated analogs show prolonged stability, enabling sustained antiviral effects .
Oligomer Length :
- Tetramers (ppp(A2'p)₃A) and pentamers exhibit comparable activity to the trimer, while dimers (pppA2'p5'A) are inactive .
2.3 Mechanistic Insights
- RNase L Activation: Optimal activity requires at least three adenosine residues with 2'-5' linkages and a 5'-triphosphate. The diphosphate variant (pp5') binds RNase L but induces weaker conformational changes .
- Antiviral Specificity : Broad-spectrum activity against RNA (e.g., Influenza, VSV) and DNA viruses (e.g., Herpes simplex) is observed with parent 2-5A, while modified analogs show cell- or virus-specific efficacy .
2.4 Controversies and Limitations
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